molecular formula C17H15N3OS B12512461 N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

Cat. No.: B12512461
M. Wt: 309.4 g/mol
InChI Key: IHHSPQVELDNNDN-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide is an organic compound with the molecular formula C17H15N3OS This compound is characterized by the presence of a naphthalene ring, a thiazole ring, and a methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Attachment of the Naphthalene Group: The naphthalene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Methanimidamide Group: The final step involves the reaction of the thiazole derivative with N,N-dimethylformamide dimethyl acetal to form the methanimidamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanimidamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted methanimidamide derivatives.

Scientific Research Applications

N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide has several scientific research applications:

    Organic Electronics: The compound can be used as a building block for organic semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry:

    Biological Studies: The compound can be used as a fluorescent probe for studying biological processes and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide depends on its specific application:

    In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport in electronic devices.

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carbonyl derivatives: Compounds with similar naphthalene-based structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Methanimidamide derivatives: Compounds with similar methanimidamide groups.

Uniqueness

N,N-dimethyl-N’-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide is unique due to the combination of its structural features, which confer specific electronic and biological properties. The presence of the naphthalene ring enhances its aromaticity and stability, while the thiazole ring contributes to its electronic properties. The methanimidamide group provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide

InChI

InChI=1S/C17H15N3OS/c1-20(2)11-19-17-18-10-15(22-17)16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,1-2H3

InChI Key

IHHSPQVELDNNDN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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